molecular formula C15H21ClN2O4S B11827928 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride

Cat. No.: B11827928
M. Wt: 360.9 g/mol
InChI Key: YLNOVXITSDJLEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing proteins .

Comparison with Similar Compounds

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives. Similar compounds include:

  • 4-Methoxybenzenesulfonyl chloride
  • 3-Acetylamino-4-methoxybenzenesulfonyl chloride
  • 4-Methylpiperidin-1-yl derivatives

What sets 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride apart is its unique combination of functional groups, which provides specific reactivity and applications in research .

Biological Activity

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, characterization, and biological effects, emphasizing its antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Chemical Structure

The compound can be represented structurally as follows:

C15H20ClN2O3S\text{C}_{15}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves the reaction of 4-methoxy-3-benzenesulfonyl chloride with 4-methylpiperidine derivatives. The process typically includes the following steps:

  • Formation of the Sulfonamide : The sulfonyl chloride reacts with the amine to form a sulfonamide.
  • Acetylation : The resulting sulfonamide is then acetylated using an appropriate acetylating agent.
  • Purification : The product is purified through recrystallization or chromatography.

Antibacterial Activity

Studies have demonstrated that derivatives of benzenesulfonyl chlorides exhibit significant antibacterial properties. For instance, compounds synthesized from 4-methyl-1-benzenesulfonyl chloride showed activity against various bacterial strains, indicating that modifications can enhance their efficacy .

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida species. The antifungal mechanism often involves disruption of cell membrane integrity or inhibition of cell wall synthesis.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway .

In a case study involving animal models, administration of this compound resulted in a significant reduction in inflammation markers and pain response compared to control groups.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various synthesized sulfonamide derivatives highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Anti-inflammatory Effects : In a controlled study involving induced inflammation in rats, treatment with the compound resulted in a notable decrease in paw edema, demonstrating its analgesic properties alongside anti-inflammatory effects.

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

4-methoxy-3-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzenesulfonyl chloride

InChI

InChI=1S/C15H21ClN2O4S/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(23(16,20)21)3-4-14(13)22-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)

InChI Key

YLNOVXITSDJLEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)Cl)OC

Origin of Product

United States

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